2-Cyano-4-fluorobenzoic acid
Overview
Description
2-Cyano-4-fluorobenzoic acid is a chemical compound with the molecular formula C8H4FNO2. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzoic acid core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzonitrile with carbon dioxide in the presence of a suitable catalyst to form the desired product . Another method involves the use of 4-amino-2-chlorobenzoic acid, which is reacted with hydrogen peroxide and potassium fluoride under specific conditions to yield 2-Cyano-4-fluorobenzoic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of advanced catalysts and continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-amino-4-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives
Scientific Research Applications
2-Cyano-4-fluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of biochemical assays and probes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may act as an inhibitor or activator of certain enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 2-Chloro-4-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
2-Cyano-4-fluorobenzoic acid is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-cyano-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBQRUGIKCKEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673521 | |
Record name | 2-Cyano-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214369-42-2 | |
Record name | 2-Cyano-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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